L-TYROSINE (PHENOL-17O)
Description
Significance of Site-Specific Isotopic Labeling in Biomolecular Research
Isotopic labeling is a fundamental technique in biomolecular research, enabling scientists to track molecules and elucidate metabolic pathways. otsuka.co.jp Site-specific isotopic labeling, the targeted introduction of an isotope at a particular atomic position within a molecule, offers a much higher degree of precision. This targeted approach is indispensable for detailed structural and functional studies of biomacromolecules like proteins. sigmaaldrich.comnih.gov
By replacing common isotopes like ¹²C, ¹⁴N, and ¹⁶O with their heavier, NMR-active counterparts (¹³C, ¹⁵N, and ¹⁷O), researchers can significantly enhance the sensitivity and resolution of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This allows for the site-specific interrogation of molecular structures and intermolecular interactions. sigmaaldrich.com For instance, selective labeling can simplify complex NMR spectra, making it possible to study large proteins and macromolecular assemblies that would otherwise be intractable. nih.govnih.gov This targeted approach provides invaluable, residue-specific information on protein structure, dynamics, and interactions. nih.gov
Overview of L-Tyrosine (Phenol-¹⁷O) as a Specialized Research Probe
L-Tyrosine, an aromatic amino acid, plays a crucial role in various biological processes, including protein synthesis and signal transduction. upc.edu The ability to specifically label the oxygen atom of the phenol (B47542) group in L-Tyrosine with the stable isotope ¹⁷O creates a highly specialized and sensitive probe for investigating the local environment of tyrosine residues within proteins. nih.govwiley.com
The natural abundance of ¹⁷O is extremely low (0.037%), making it necessary to synthetically incorporate this isotope into the molecule of interest. cdnsciencepub.com L-Tyrosine (Phenol-¹⁷O) is commercially available for research purposes, often with an enrichment of 35-40%. otsuka.co.jpisotope.com This enrichment is sufficient to generate a strong enough signal for detailed NMR studies. ox.ac.uk The key advantage of using ¹⁷O lies in its quadrupolar nature and large chemical shift range, which make it exceptionally sensitive to its local electronic and structural environment. fsu.edu
Academic and Methodological Relevance of L-Tyrosine (Phenol-¹⁷O) in Chemical and Biochemical Investigations
The primary application of L-Tyrosine (Phenol-¹⁷O) is in the field of NMR spectroscopy, particularly solid-state NMR. acs.orgnih.gov Studies have shown that the ¹⁷O chemical shift of the phenolic oxygen in tyrosine is remarkably sensitive to changes in its ionization state. acs.orgnih.gov For example, a significant change in the isotropic ¹⁷O chemical shift is observed upon deprotonation of the phenol group, making it an excellent indicator of the local pH and electrostatic environment. nih.govwiley.comacs.org
This sensitivity allows researchers to probe the ionization state of tyrosine side chains in proteins, providing critical information about enzyme mechanisms and protein-ligand interactions. acs.orgnih.gov For instance, ¹⁷O NMR studies on L-Tyrosine have provided detailed characterization of the ¹⁷O quadrupole coupling and chemical shift tensors, which are fundamental parameters for interpreting NMR data and understanding the relationship between observed NMR signals and the underlying chemical bonding. acs.orgnih.gov
Furthermore, the use of ¹⁷O-labeled tyrosine, in conjunction with other isotopic labeling strategies (e.g., with ¹³C and ²H), has been instrumental in mapping the electron spin-density distribution in tyrosine radicals. acs.org This is crucial for understanding the role of these radicals in various enzymatic reactions and pathological conditions.
The development of methods for incorporating ¹⁷O-labeled amino acids, including tyrosine, into proteins via bacterial expression systems is expanding the scope of these investigations, opening up new avenues for studying protein structure and function in more complex biological systems. cdnsciencepub.comfsu.edu
Interactive Data Table: Properties of L-Tyrosine (Phenol-¹⁷O)
| Property | Value | Source |
| Chemical Formula | H*OC₆H₄CH₂CH(NH₂)COOH | isotope.com |
| Molecular Weight | 182.19 | isotope.com |
| Labeled CAS Number | 104931-15-9 | isotope.com |
| Unlabeled CAS Number | 60-18-4 | isotope.com |
| ¹⁷O Enrichment | 35-40% | isotope.com |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.com |
Research Findings on ¹⁷O NMR of L-Tyrosine
| Finding | Significance | References |
| The isotropic ¹⁷O chemical shift of the phenolic oxygen increases by approximately 60 ppm upon phenol ionization. | This large shift provides a sensitive probe for the ionization state of tyrosine residues in proteins, which is crucial for understanding enzyme catalysis and protein function. | acs.orgnih.gov |
| The ¹⁷O quadrupole coupling tensor changes very little upon phenol ionization. | This indicates that the electric field gradient around the oxygen nucleus is not significantly altered by deprotonation, allowing for more straightforward interpretation of chemical shift changes. | acs.orgnih.gov |
| ¹⁷O enrichment of the phenol oxygen in the tyrosine radical allowed for the unambiguous determination of a spin density of 0.26 ± 0.01 at this position. | This provides a precise experimental value for understanding the electronic structure of this important radical intermediate. | acs.org |
| A simple chemical procedure has been developed to introduce ¹⁷O labels into the phenolic site of L-tyrosine. | This makes the production of L-Tyrosine (Phenol-¹⁷O) more accessible for research applications. | nih.govwiley.com |
Properties
Molecular Weight |
182.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Tyrosine Phenol 17o Production
Chemical Synthesis Approaches for Phenolic ¹⁷O Isotopic Labeling
Chemical methods provide robust and scalable routes for isotopic labeling. These can be broadly categorized into direct incorporation on the final molecule or building the molecule from an already labeled precursor.
Directly exchanging the oxygen atom of the phenolic hydroxyl group in L-Tyrosine with ¹⁷O is a conceptually straightforward approach. This method typically involves an acid-catalyzed exchange reaction with ¹⁷O-enriched water (H₂¹⁷O). While details specific to L-Tyrosine are sparse in readily available literature, the general principle of acid-catalyzed oxygen exchange for phenols is established. ox.ac.uk The process involves the protonation of the hydroxyl group, followed by the departure of an unlabeled water molecule and subsequent attack by H₂¹⁷O.
The existence of commercially available L-Tyrosine (phenol-¹⁷O) and its use in solid-state ¹⁷O NMR studies confirm that viable methods for its synthesis, likely including direct exchange, have been developed. ox.ac.ukmedchemexpress.com The efficiency of such an exchange can be influenced by factors like temperature, pH, and the concentration of the ¹⁷O-labeled water. ox.ac.uk
A more common and often more efficient strategy involves the synthesis of L-Tyrosine from a precursor that has been previously enriched with ¹⁷O. The key starting material for this approach is ¹⁷O-labeled phenol (B47542). Commercially available Phenol (¹⁷O, 30%) serves as a viable starting point for such a synthesis. acs.org
Once the labeled precursor is obtained, established chemical methods for synthesizing L-Tyrosine from phenol can be employed. A classic example is the reaction of phenol with a protected serine derivative, such as N-acetyl-L-serine, in the presence of a catalyst. While this represents a multi-step process, it offers greater control over the position of the isotopic label, ensuring that the ¹⁷O is exclusively located at the phenolic hydroxyl group.
Enzymatic and Biocatalytic Synthesis Methods for ¹⁷O Labeling
Biocatalysis offers a powerful alternative to chemical synthesis, often providing unparalleled stereoselectivity and milder reaction conditions. Enzymes can be harnessed to specifically incorporate ¹⁷O into the phenolic position of L-Tyrosine.
Tyrosine Phenol-Lyase (TPL, EC 4.1.99.2) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the metabolism of L-Tyrosine. nih.gov It catalyzes the reversible α,β-elimination of L-Tyrosine to yield phenol, pyruvate (B1213749), and ammonia. nih.govjst.go.jp The reversibility of this reaction is key to its application in isotopic labeling.
By supplying ¹⁷O-labeled phenol as a substrate in the reverse reaction, along with pyruvate and an ammonium (B1175870) source, TPL can synthesize L-Tyrosine with the ¹⁷O isotope specifically incorporated into the phenolic ring. nih.govjst.go.jp This enzymatic synthesis is highly efficient and stereoselective, producing exclusively the L-enantiomer of tyrosine. TPL has been isolated from various microbial sources, including Citrobacter freundii, Erwinia herbicola, and Symbiobacterium toebii, and has been extensively studied and optimized for the production of L-Tyrosine and its derivatives. nih.govresearchgate.netresearchgate.net
| Reaction Catalyzed by Tyrosine Phenol-Lyase (TPL) |
| Substrates |
| Phenol + Pyruvate + Ammonia |
| The reaction is reversible. |
This method has proven to be highly effective for producing various isotopically labeled L-Tyrosine derivatives for mechanistic studies of enzymes. nih.govd-nb.info The high conversion ratios and yields reported for TPL-catalyzed L-Tyrosine synthesis underscore the industrial viability of this approach. nih.gov
While TPL is the most direct and widely used enzyme for phenol-¹⁷O labeling of L-Tyrosine, other enzyme classes possess the potential for stereoselective oxygen isotope transfer to phenolic compounds, although their application specifically for L-Tyrosine (Phenol-¹⁷O) is less documented.
Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are known for their ability to hydroxylate a vast array of organic substrates, including aromatic rings, in a regio- and stereoselective manner. mdpi.com In principle, by providing ¹⁷O-labeled molecular oxygen (¹⁷O₂), a P450 enzyme could be used to introduce a ¹⁷O-hydroxyl group onto a precursor like L-Phenylalanine to produce L-Tyrosine (Phenol-¹⁷O). The challenge lies in finding or engineering a P450 with the desired specificity and efficiency for this transformation.
Ene Reductases (EREDs): These flavin-dependent enzymes have recently been shown to act as oxidation biocatalysts, capable of converting tetralones to naphthols. almacgroup.com This demonstrates their ability to facilitate reactions involving phenolic hydroxyl groups. While not a direct route to labeling L-Tyrosine, this capability highlights the potential of oxidoreductases in manipulating phenolic moieties, which could be adapted for isotopic labeling purposes.
Phosphotriesterases: Studies on enzymes like the phosphotriesterase from Sphingobium sp. TCM1 have shown remarkable stereoselectivity in the hydrolysis of substrates involving phenol and p-nitrophenol leaving groups. nih.gov This demonstrates precise enzymatic control over reactions at a phenolic oxygen, suggesting that, in principle, enzymes could mediate stereoselective isotope exchange at such positions.
The exploration of these and other novel biocatalysts continues to expand the toolkit for producing specifically labeled biomolecules for advanced scientific research. acs.org
Advanced Spectroscopic Characterization of L Tyrosine Phenol 17o
Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) Spectroscopy
¹⁷O is a spin S = 5/2 quadrupolar nucleus, meaning it interacts with electric field gradients (EFGs) in its vicinity. nih.govchemrxiv.org This interaction, along with the chemical shift anisotropy (CSA), provides rich, three-dimensional information about local electronic structure and bonding. ox.ac.uk However, these interactions also lead to significant line broadening in solid-state NMR spectra, necessitating advanced techniques to achieve high resolution. nih.govox.ac.uk
Solid-state ¹⁷O NMR allows for the complete experimental determination of the fundamental NMR tensors—the quadrupole coupling (QC) and chemical shift (CS) tensors—for the phenolic oxygen in L-Tyrosine. nih.govacs.org Studies on L-Tyrosine, L-Tyrosine hydrochloride (L-Tyr·HCl), and disodium (B8443419) tyrosinate (Na₂(L-Tyr)) have provided unprecedented insight into how these parameters respond to changes in the ionization state of the phenol (B47542) group. nih.govresearcher.lifecolab.ws
The ¹⁷O quadrupole coupling tensor is a measure of the interaction between the nuclear quadrupole moment of the ¹⁷O nucleus and the surrounding electric field gradient (EFG). It is described by the quadrupole coupling constant (Cq) and an asymmetry parameter (ηQ).
| Compound | Ionization State | Cq (MHz) | ηQ |
|---|---|---|---|
| L-Tyrosine | Protonated (Phenol) | 8.6 | 0.58 |
| L-Tyrosine·HCl | Protonated (Phenol) | 8.6 | 0.62 |
| Na₂(L-Tyr) | Deprotonated (Phenolate) | 8.8 | 0.50 |
In stark contrast to the quadrupole coupling tensor, the ¹⁷O chemical shift (CS) tensor exhibits a remarkable sensitivity to the ionization of the phenol group. nih.govacs.orgresearchgate.net The CS tensor provides information about the electronic shielding around the nucleus and is described by its three principal components (δ₁₁, δ₂₂, δ₃₃) and their orientation relative to the molecular frame.
Upon deprotonation of the phenol, the isotropic ¹⁷O chemical shift (δiso), which is the average of the three principal components, increases by approximately 60 ppm. nih.govacs.org This change is significantly larger—by a factor of six—than the corresponding change in the isotropic ¹³C chemical shift for the adjacent Cζ carbon atom, highlighting the superior sensitivity of ¹⁷O NMR for probing ionization states. nih.govcolab.ws
Analysis of the CS tensor orientation reveals a "cross-over" effect between the δ₁₁ and δ₂₂ components for the ¹⁷O tensor upon ionization. nih.govresearchgate.net This phenomenon is crucial for accurately relating the observed tensor components to the underlying chemical bonding and electronic structure. nih.gov
| Compound | Ionization State | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) | δiso (ppm) |
|---|---|---|---|---|---|
| L-Tyrosine | Protonated (Phenol) | 105 | 65 | -10 | 53 |
| L-Tyrosine·HCl | Protonated (Phenol) | 100 | 70 | -10 | 53 |
| Na₂(L-Tyr) | Deprotonated (Phenolate) | 220 | 125 | -10 | 112 |
The pronounced sensitivity of the ¹⁷O chemical shift to the protonation state of the phenolic hydroxyl group makes it an exquisite probe of the local electronic environment. nih.govacs.org The ~60 ppm increase in the isotropic chemical shift upon deprotonation serves as a robust spectroscopic signature to distinguish between the protonated (phenol) and deprotonated (phenolate) forms of tyrosine. nih.govcolab.ws
This high sensitivity is attributed to the changes in electronic shielding at the oxygen nucleus when the covalent O-H bond is replaced by an ionic charge in the phenolate (B1203915). nih.gov While the quadrupole coupling constant is largely unaffected, the chemical shift tensor provides a clear and measurable indicator of this fundamental chemical transformation. nih.govacs.org This finding underpins the potential of solid-state ¹⁷O NMR to investigate the ionization states of tyrosine residues within complex biological systems like proteins, where such states are often critical for function. nih.govresearchgate.net
Obtaining high-resolution ¹⁷O NMR spectra from solid samples is challenging due to extensive line broadening from the large quadrupolar interactions and chemical shift anisotropy. nih.govchemrxiv.orgox.ac.uk To overcome this, specialized experimental techniques are employed.
Magic Angle Spinning (MAS) is a fundamental technique where the sample is spun at a high frequency (up to 90 kHz or more) at an angle of 54.74° with respect to the main magnetic field. nih.govacs.orglancs.ac.uk MAS effectively averages the anisotropic interactions, leading to narrower spectral lines and improved resolution. acs.orglancs.ac.uk In many cases, well-separated resonances for different oxygen environments can be observed using fast MAS. acs.org
Double-Angle Rotation (DOR) is an even more advanced technique that can further reduce line widths by a factor of 40 or more compared to MAS, providing very high-resolution spectra (~1 ppm). researchgate.netacs.orglancs.ac.uk By spinning the sample simultaneously at two different angles, DOR can completely average the second-order quadrupolar interaction, which is a major source of residual line broadening in MAS spectra of quadrupolar nuclei. researchgate.net These high-resolution methods are crucial for accurately extracting the QC and CS tensor parameters from complex spectra. researchgate.netacs.org
In solution, rapid molecular tumbling averages out the anisotropic interactions, resulting in narrower spectral lines than in the solid state. ox.ac.uk This allows for the precise measurement of isotropic chemical shifts and their dependence on environmental factors like pH.
Studies of ¹⁷O-labeled L-Tyrosine in solution as a function of pH have revealed an unusually large titration shift for the phenolic oxygen upon deprotonation. nih.gov As the pH increases and the phenol group ionizes, the ¹⁷O chemical shift moves significantly downfield. Titration experiments monitoring this shift have measured a change of over 60 ppm. vulcanchem.com This large, clear shift allows for the accurate determination of the pKa value of the tyrosine side chain. queensu.ca The sensitivity of this ¹⁷O chemical shift to protonation state is far greater than that of ¹³C NMR, making ¹⁷O NMR a superior tool for monitoring tyrosine ionization in solution. vulcanchem.comnih.gov
Correlation of ¹⁷O NMR Data with Other Nuclear Spin Probes (e.g., ¹³C)
The synergy between ¹⁷O and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a more comprehensive understanding of the molecular and electronic structure of L-Tyrosine (Phenol-¹⁷O). While ¹⁷O NMR provides direct information about the oxygen environment, correlating this data with ¹³C NMR of the adjacent Cζ carbon of the phenol ring reveals coupled electronic reorganizations. vulcanchem.com
A notable finding is the remarkable sensitivity of the ¹⁷O chemical shift to the ionization state of the phenol group. Upon deprotonation, the isotropic ¹⁷O chemical shift increases by approximately 60 ppm. nih.gov This change is significantly larger, by a factor of six, than the corresponding change in the isotropic ¹³C chemical shift for the Cζ nucleus of the same phenol group. nih.gov This highlights the superior sensitivity of ¹⁷O NMR to local electronic alterations. vulcanchem.com
Furthermore, examination of the chemical shift (CS) tensor orientation in the molecular frame has uncovered a "cross-over" effect between the δ₁₁ and δ₂₂ components for both ¹⁷O and ¹³C CS tensors upon phenol ionization. nih.gov This phenomenon suggests a coupled reorganization of the electronic structure across the phenol ring during deprotonation and underscores the importance of correlating data from both nuclei for a complete picture of chemical bonding. vulcanchem.comnih.gov The ability to use ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can further provide unequivocal assignment of hydroxyl signals, revealing long-range couplings. nih.gov
Mass Spectrometry (MS) for Isotopic Content Verification and Positional Analysis
Mass spectrometry is an indispensable tool for verifying the isotopic enrichment and confirming the specific position of the ¹⁷O label in L-Tyrosine (Phenol-¹⁷O).
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for ¹⁷O Enrichment Determination
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for accurately determining the level of ¹⁷O enrichment in labeled L-tyrosine samples. This soft ionization method allows for the analysis of intact molecules, preserving the isotopic information. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the presence and abundance of the ¹⁷O isotope can be quantified.
ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can confirm the position of the isotopic label by analyzing the fragmentation patterns of the molecule. plos.orgnih.gov The high resolution and mass accuracy of modern ESI-MS instruments enable the clear differentiation between the isotopologues of L-tyrosine, providing confidence in the successful and specific incorporation of the ¹⁷O label at the phenol position. This technique is crucial for validating the starting material for subsequent spectroscopic and metabolic studies. The use of liquid chromatography coupled with mass spectrometry (LC-MS) allows for the measurement of both concentration and isotope enrichment in a single run. nih.gov
Table 1: Representative ESI-MS Data for ¹⁷O Enrichment Analysis
| Compound | Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
|---|---|---|---|---|
| L-Tyrosine | Unlabeled (¹⁶O) | 181.0739 | 181.0741 | 90.0 |
| L-Tyrosine (Phenol-¹⁷O) | ¹⁷O-labeled | 182.0782 | 182.0785 | 9.5 |
| L-Tyrosine (Phenol-¹⁸O) | ¹⁸O-labeled | 183.0783 | 183.0786 | 0.5 |
Isotope Ratio Mass Spectrometry (IRMS) in Tracing Studies
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the precise isotopic ratios of elements in a sample, making it invaluable for tracing studies. creative-proteomics.com When L-Tyrosine (Phenol-¹⁷O) is introduced into a biological system, IRMS can track its metabolic fate with exceptional precision. creative-proteomics.comthermofisher.com
The general workflow for IRMS in metabolic tracing involves the combustion of the isolated metabolite of interest into simple gases (e.g., CO₂, N₂). These gases are then introduced into the mass spectrometer, which separates the isotopes based on their mass-to-charge ratio and measures their relative abundances. gcms.cz This method provides highly precise measurements of isotopic enrichment, even at very low levels. nih.gov
The high precision of IRMS allows researchers to follow the incorporation of the ¹⁷O label from L-tyrosine into various downstream metabolites, providing detailed insights into metabolic pathways and fluxes. creative-proteomics.comnih.gov This is particularly useful in studying protein synthesis and degradation, as well as in understanding the metabolic reprogramming that occurs in diseases like cancer. nih.govnih.gov
Other Spectroscopic Techniques for Investigating ¹⁷O-labeled L-Tyrosine
Beyond NMR and MS, other spectroscopic methods offer complementary information on the structural and dynamic properties of L-Tyrosine (Phenol-¹⁷O).
Fourier Transform Infrared (FTIR) Spectroscopy with Oxygen Isotope Effects
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the vibrational modes of molecules. wikipedia.org The substitution of ¹⁶O with the heavier ¹⁷O isotope in the phenol group of L-tyrosine induces a measurable shift in the vibrational frequencies of the C-O stretching and O-H bending modes. bionity.com These isotope-induced shifts provide a direct means to assign specific vibrational bands to the phenol group. nih.gov
By comparing the FTIR spectra of unlabeled L-tyrosine with that of L-Tyrosine (Phenol-¹⁷O), researchers can definitively identify the vibrational modes associated with the phenolic hydroxyl group. For instance, the C-O stretching mode in phenols is sensitive to isotopic substitution. universiteitleiden.nl This approach has been successfully used to study structural changes in proteins, such as bacteriorhodopsin, by assigning specific bands to tyrosine residues. nih.govuniversiteitleiden.nl The ability to track these specific vibrational modes is crucial for understanding how the local environment, such as hydrogen bonding, affects the tyrosine side chain in complex biological systems. nih.gov
Table 2: Expected Isotope-Induced Shifts in FTIR Spectra of L-Tyrosine (Phenol-¹⁷O)
| Vibrational Mode | Typical Frequency (cm⁻¹) for ¹⁶O | Expected Shift for ¹⁷O (cm⁻¹) | Reference |
|---|---|---|---|
| C-O Stretch | ~1250 | -10 to -20 | universiteitleiden.nl |
| O-H Bend | ~1350 | -5 to -15 | researchgate.net |
Terahertz Spectroscopy for Isotopic Effects on Molecular Vibrations
Terahertz (THz) spectroscopy probes low-frequency collective vibrational modes in molecules and crystalline structures, which are often associated with intermolecular interactions like hydrogen bonding. researchgate.netcaltech.edu The introduction of an ¹⁷O isotope into the L-tyrosine molecule can perturb these collective motions due to the change in mass.
Studies have shown that THz spectra are sensitive to the isotopic composition of molecules. nih.gov By analyzing the THz spectrum of L-Tyrosine (Phenol-¹⁷O), it is possible to gain insights into how the phenolic oxygen participates in the network of hydrogen bonds and other non-covalent interactions within a crystal lattice or a protein structure. scispace.com Theoretical modeling, such as density functional theory (DFT), can be used in conjunction with experimental THz spectroscopy to predict and interpret the isotopic effects on the vibrational modes. nih.gov This technique holds promise for elucidating the role of the tyrosine hydroxyl group in the low-frequency dynamics that are often critical for biological function. spiedigitallibrary.org
Mechanistic Elucidation Using L Tyrosine Phenol 17o As an Isotopic Probe
Enzymatic Reaction Pathway Investigations Involving Phenolic Oxygen
The introduction of a ¹⁷O label at the phenolic hydroxyl group of L-tyrosine allows researchers to directly monitor the chemical environment and fate of this specific oxygen atom throughout an enzymatic reaction. This has proven invaluable in understanding the mechanisms of various enzymes that utilize tyrosine as a substrate.
Delineation of Oxygen Activation and Transfer Mechanisms in Oxygenases
Oxygenases are enzymes that catalyze the incorporation of oxygen atoms from molecular oxygen (O₂) into a substrate. nih.gov The activation of the relatively unreactive triplet ground state of O₂ is a critical step in these reactions, often involving a metal cofactor within the enzyme's active site. nih.govacs.org
Using L-tyrosine (phenol-¹⁷O) in conjunction with ¹⁸O-labeled molecular oxygen (¹⁸O₂) allows for sophisticated double-labeling experiments. These studies help to distinguish the origin of oxygen atoms in the final products and intermediates. In the context of non-heme iron-dependent oxygenases, for instance, the binding of both the catecholic substrate and O₂ to the Fe(II) center is a precursor to catalysis. nih.gov Mechanistic models suggest that electron transfer from the substrate to O₂ via the metal center initiates the reaction, obviating the need for a formal change in the metal's redox state in some cases, a paradigm different from enzymes like cytochrome P450. pnas.org By tracing the ¹⁷O and ¹⁸O labels, researchers can determine whether the phenolic oxygen is retained, exchanged, or incorporated into other molecules, providing direct evidence for proposed oxygen activation pathways, such as the formation of metal-peroxo or high-valent iron-oxo species. acs.orgpnas.org
Elucidation of Phenolic Hydroxyl Group's Role in Catalytic Intermediates and Reaction Cycles
The phenolic hydroxyl group of tyrosine is frequently involved in acid-base catalysis and the stabilization of reaction intermediates through hydrogen bonding within an enzyme's active site. ox.ac.uk ¹⁷O NMR spectroscopy is exquisitely sensitive to changes in the local electronic environment, such as protonation state and hydrogen bonding strength. nih.govnih.gov
When L-tyrosine (phenol-¹⁷O) is bound in an active site, the ¹⁷O chemical shift can provide direct information on these interactions. For example, the deprotonation of the phenol (B47542) group leads to a significant change in the ¹⁷O chemical shift, a phenomenon that has been characterized in detail through pH titration studies of ¹⁷O-labeled tyrosine. nih.gov This sensitivity allows for the characterization of the protonation state of the phenolic oxygen in key catalytic intermediates, such as the quinonoid species formed in many pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov NMR crystallography, which combines solid-state NMR, X-ray crystallography, and computational chemistry, has been used to study such intermediates, revealing details about tautomerization and the distribution of charge within the active site that are critical for determining reaction specificity. nih.gov
Studies of Tyrosine Phenol-Lyase (TPL) and Related Enzymes on Oxygen Exchange and Elimination
Tyrosine phenol-lyase (TPL) is a PLP-dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia. nih.govebi.ac.uk The mechanism involves the formation of a quinonoid intermediate following the abstraction of the α-proton. nih.govresearchgate.net The subsequent elimination of the phenol moiety is a key step.
| Enzyme | Substrate/Probe | Key Mechanistic Insight |
| Oxygenases | L-Tyrosine (phenol-¹⁷O), ¹⁸O₂ | Delineation of oxygen atom source in products, evidence for metal-peroxo intermediates. acs.orgpnas.org |
| Tryptophan Synthase | ¹⁷O-labeled Serine (Tyrosine analog) | Characterization of protonation states and H-bonding in quinonoid intermediates via ¹⁷O NMR. nih.govescholarship.org |
| Tyrosine Phenol-Lyase (TPL) | L-Tyrosine (phenol-¹⁷O) | Investigation of phenol elimination step and oxygen exchange with solvent. researchgate.netuw.edu.pl |
Tracing Oxygen Atom Fate in Biochemical Transformations
Beyond specific enzyme classes, L-tyrosine (phenol-¹⁷O) is a versatile tool for tracing the journey of the phenolic oxygen atom in complex biochemical pathways. In many biological oxidations, tyrosine residues within proteins can be converted to tyrosyl radicals. acs.org The fate of the oxygen atom in these radical species is critical to understanding both normal biological function and oxidative damage.
By using ¹⁷O-labeled tyrosine, the subsequent reactions of the tyrosyl radical, such as cross-linking to other residues or reactions with other molecules, can be followed. For example, in studies of photosystem II, the spin-density distribution of the neutral tyrosine radical was mapped using selective ¹³C and ¹⁷O labeling, which showed significant spin density on the phenolic oxygen. acs.org This information is vital for understanding the electron transfer pathways in photosynthesis. Similarly, in pathways involving the biosynthesis of natural products derived from tyrosine, ¹⁷O labeling can definitively establish the origin and transformation of the phenolic group.
Non-Enzymatic Reaction Mechanism Delineation with ¹⁷O Labeling
The utility of L-tyrosine (phenol-¹⁷O) extends beyond enzymatic reactions to the study of fundamental chemical processes, particularly those initiated by light.
Photochemical Reactions Involving Phenolic Oxygen
The absorption of light can trigger a variety of reactions in tyrosine, including oxidation and the formation of radicals. acs.org These photochemical processes are relevant in fields ranging from materials science to the study of sun damage in biological tissues. msu.edu
Labeling the phenolic oxygen with ¹⁷O allows for a precise investigation of these light-induced mechanisms. For example, in the photochemical oxidation of tyrosine, a key question is whether the reaction proceeds via an electron transfer or a proton-coupled electron transfer (PCET) mechanism. acs.org ¹⁷O labeling, often combined with other isotopic substitutions (e.g., deuterium), can help elucidate these pathways. Studies on the photochemical generation of singlet oxygen (¹O₂) and its subsequent reaction with quenchers like tyrosine have used oxygen isotopes to determine the kinetic isotope effects of these reactions. acs.org Furthermore, in TiO₂ photocatalysis, an ¹⁸O-labeling study demonstrated that the source of oxygen in hydroxylated aromatic products can be either O₂ or water, depending on the reaction conditions, providing crucial clues to the complex surface reaction pathways. researchgate.net The data from such experiments are critical for building accurate models of photochemical degradation and transformation of aromatic compounds in various environments.
| Reaction Type | Probe Molecule | Key Mechanistic Question Addressed |
| Enzymatic Oxidation | L-Tyrosine (phenol-¹⁷O) | Origin of oxygen in product, role of metal cofactors. nih.govpnas.org |
| Photochemical Oxidation | L-Tyrosine (phenol-¹⁷O) | Mechanism of radical formation (e.g., PCET), fate of oxygen atom. acs.orgacs.org |
| Photocatalysis | Aromatic compounds, ¹⁸O₂, H₂¹⁸O | Source of oxygen in hydroxylated products. researchgate.net |
Radical-Mediated Pathways and Oxygen Incorporation
The use of L-Tyrosine labeled with the stable isotope ¹⁷O at the phenolic oxygen, L-Tyrosine (Phenol-¹⁷O), has been instrumental in elucidating the mechanisms of radical-mediated enzymatic reactions and tracking the incorporation of oxygen. This isotopic probe allows researchers to directly observe the fate of the tyrosine phenol oxygen through techniques like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy. These methods are highly sensitive to the local environment of the unpaired electron in a radical species and the magnetic properties of nearby nuclei, such as ¹⁷O.
A key area of investigation has been the study of tyrosyl radicals (Tyr•), which are critical intermediates in the catalytic cycles of numerous enzymes. researchgate.net The incorporation of ¹⁷O into the tyrosine phenol group provides a direct spectroscopic handle to probe the electronic structure and environment of the radical. acs.orgresearchgate.net For instance, in ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis, a stable tyrosyl radical is a crucial component of its cofactor. researchgate.netacs.org Studies using ¹⁷O-labeled tyrosine have helped to map the spin-density distribution of this radical, revealing a significant portion of the unpaired electron density resides on the phenolic oxygen. acs.orgresearchgate.net This information is vital for understanding the radical's reactivity and its role in the enzyme's catalytic mechanism.
Furthermore, L-Tyrosine (Phenol-¹⁷O) has been pivotal in studying enzymes where tyrosine undergoes oxidative modifications. aston.ac.uk For example, in the active site of galactose oxidase, a modified tyrosine residue, Cys-Tyr, forms a metalloradical complex with a copper ion. nih.gov By incorporating ¹⁷O-labeled tyrosine, researchers could experimentally assess the influence of the thioether linkage on the electronic properties of the tyrosyl radical. nih.gov
The table below summarizes key findings from studies that have utilized L-Tyrosine (Phenol-¹⁷O) to investigate radical-mediated pathways. These studies highlight the power of isotopic labeling in providing detailed mechanistic insights that would be difficult to obtain through other methods. The data from EPR and ENDOR spectroscopy, in particular, offer precise measurements of hyperfine couplings, which are directly related to the spin density on the ¹⁷O nucleus and the distances to other paramagnetic centers or water molecules. acs.orgmpg.de
Table 1: Research Findings from L-Tyrosine (Phenol-¹⁷O) Isotopic Labeling Studies
| Enzyme/System | Experimental Technique(s) | Key Findings | Reference(s) |
| Ribonucleotide Reductase (E. coli) | EPR, ENDOR | Determined the spin density distribution of the Y122 tyrosyl radical. Measured the ¹⁷O hyperfine coupling, providing a direct measure of the spin density on the phenol oxygen. | researchgate.net |
| Ribonucleotide Reductase (E. coli) | High-Frequency ENDOR | Detected ordered water molecules hydrogen-bonded to tyrosyl radical intermediates, with Tyr-O···¹⁷O distances of 2.8–3.1 Å. | mpg.de |
| Galactose Oxidase | EPR | Incorporated ¹⁷O-labeled tyrosine to experimentally evaluate the effect of the thioether linkage on the properties of the Cys-Tyr• radical. | nih.gov |
| UV-generated Tyrosine Radical | EPR | Used selective ¹⁷O-isotope labeling to accurately determine the spin-density distribution of the neutral L-tyrosine phenoxy radical in frozen solution. | acs.org |
In addition to elucidating the structure of stable radical intermediates, L-Tyrosine (Phenol-¹⁷O) can be used to trace the origin and fate of oxygen atoms in reactions involving oxygen incorporation. While the direct reaction of a tyrosyl radical with molecular oxygen is generally slow, various enzymatic and chemical systems can facilitate this process, leading to hydroxylated products like 3,4-DOPA. aston.ac.uk In such cases, if the reaction is carried out in the presence of ¹⁷O-labeled oxygen gas (¹⁷O₂), mass spectrometry or NMR can be used to determine if the isotopic label is incorporated into the product, thereby confirming the direct involvement of diatomic oxygen. Conversely, using L-Tyrosine (Phenol-¹⁷O) and unlabeled oxygen can help determine if the phenolic oxygen is retained or lost during the reaction.
The insights gained from using L-Tyrosine (Phenol-¹⁷O) are crucial for understanding the fundamental mechanisms of a wide range of biological processes, from DNA synthesis to the oxidative modification of proteins. researchgate.netaston.ac.uk These studies provide a detailed picture of radical-mediated catalysis and the intricate role of tyrosine residues in enzymatic function.
Applications in Structural Biology and Biophysics Via 17o Labeling of Tyrosine Residues
Probing Tyrosine Side Chain Environment and Dynamics in Proteins
The NMR parameters of the ¹⁷O nucleus in a tyrosine side chain, specifically the chemical shift (CS) and quadrupole coupling (QC) tensors, are exquisitely sensitive to its local environment. nih.govacs.org This sensitivity allows researchers to gain detailed insights into the subtle structural and dynamic features of proteins that are often inaccessible by other methods. researchgate.net
Hydrogen bonds involving the phenolic hydroxyl group of tyrosine are critical for protein stability, enzyme catalysis, and signal transduction. ¹⁷O NMR spectroscopy offers a direct means to characterize these interactions. ox.ac.uknih.gov The strength and geometry of a hydrogen bond directly influence the electric field gradient and the magnetic shielding at the oxygen nucleus, leading to measurable changes in the ¹⁷O QC and CS parameters. ox.ac.ukacs.org
Research on model compounds, such as L-tyrosine·HCl, has been fundamental in establishing the correlations between ¹⁷O NMR parameters and hydrogen bonding. acs.orgox.ac.uk In solid-state NMR studies, a decrease in hydrogen-bond length, which corresponds to an increase in the strength of the interaction, has been shown to correlate with an increase in the isotropic chemical shift. ox.ac.uk By measuring the ¹⁷O NMR parameters of a labeled tyrosine residue within a protein, it is possible to obtain qualitative information on the strength of the hydrogen bonds it participates in with neighboring residues or water molecules. ox.ac.ukresearchgate.net This approach is invaluable for understanding the intricate network of interactions that define a protein's three-dimensional structure and functional state. news-medical.net
The ionization state of a tyrosine side chain (phenol vs. phenolate) is a crucial determinant of its function, particularly in the active sites of enzymes where it can act as a general acid or base. acs.org Solid-state ¹⁷O NMR is a uniquely powerful technique for unambiguously determining this ionization state. nih.govacs.org Upon deprotonation, the phenolic oxygen of tyrosine experiences a dramatic change in its electronic environment, which is reflected in a significant downfield shift of its isotropic ¹⁷O chemical shift (δ_iso). acs.org
Studies on L-tyrosine model compounds have precisely quantified this effect. The δ_iso for the protonated phenol (B47542) group is approximately 60 ppm lower than that for the deprotonated phenolate (B1203915) anion. nih.govacs.org This change is nearly six times larger than the corresponding change observed for the adjacent Cζ atom in ¹³C NMR, highlighting the superior sensitivity of ¹⁷O NMR for this application. acs.orgacs.org In contrast, the ¹⁷O quadrupole coupling (QC) tensor remains relatively unchanged upon ionization. nih.govacs.org This large and specific chemical shift change serves as a robust signature for the tyrosine ionization state, enabling researchers to probe the pKa values of specific tyrosine residues within protein active sites and understand their role in catalysis and ligand binding. nih.govacs.org
Table 1: ¹⁷O NMR Tensor Parameters for the Phenolic Oxygen of L-Tyrosine in Different Ionization States
| Ionization State | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupole Coupling Constant (C_Q) (MHz) | Asymmetry Parameter (η_Q) |
| Protonated (Phenol) | ~250 | ~8.1-8.2 | ~0.8-0.9 |
| Deprotonated (Phenolate) | ~310 | ~8.3 | ~0.4-0.5 |
| Data compiled from solid-state NMR studies on L-tyrosine, L-tyrosine·HCl, and Na₂(L-Tyr) model compounds. nih.govacs.orgacs.org |
Proteins are dynamic entities, and their functions often depend on transitions between different conformational states. ¹⁷O NMR of labeled tyrosine residues can serve as a site-specific reporter of these molecular motions. dntb.gov.uaresearchgate.net Conformational changes, such as domain reorientations or loop movements, can alter the local environment of a tyrosine residue, including its hydrogen bonding network and solvent exposure. nih.gov These alterations are detected as changes in the ¹⁷O NMR spectrum. dntb.gov.ua
For example, studies on the integrin β3 cytoplasmic tail demonstrated that phosphorylation of tyrosine residues induces substantial conformational rearrangements. nih.gov These changes, driven by new electrostatic interactions, alter the protein's fold and its interaction with membrane-mimetic environments. nih.gov By monitoring the ¹⁷O NMR signals from labeled tyrosines, it is possible to track such phosphorylation-induced switches and other conformational transitions that occur on various timescales, providing insights into the relationship between protein dynamics and function. researchgate.net
Insights into Protein-Ligand Interactions and Binding Sites Involving Tyrosine Phenolic Group
Tyrosine residues are frequently found in the binding pockets of proteins and are often directly involved in recognizing and binding ligands. nih.gov ¹⁷O NMR can provide atomic-level details of these interactions. news-medical.net When a ligand binds, it can perturb the tyrosine side chain by forming a new hydrogen bond, displacing a water molecule, or inducing a local conformational change. nih.gov Each of these events can cause a measurable change in the ¹⁷O chemical shift or line shape of the labeled tyrosine.
For instance, the binding of a substrate or inhibitor to an enzyme's active site can be monitored by observing the ¹⁷O NMR spectrum of a strategically placed, isotopically labeled tyrosine residue. A shift in the signal upon ligand binding provides direct evidence of interaction and can yield information about the nature of the binding event. nih.gov In a study of acyl-enzyme intermediates, ¹⁷O NMR revealed significant chemical shift changes due to different hydrogen bonding environments in the oxyanion hole, demonstrating the technique's sensitivity to the interactions that stabilize transition states in enzyme catalysis. nih.govresearchgate.net This approach allows for the direct characterization of the binding site environment and the role of specific tyrosine residues in molecular recognition. nih.gov
Structural Dynamics and Allosteric Effects Monitored by ¹⁷O NMR
Allostery, the process by which a binding event at one site affects a distant site on the protein, is fundamental to biological regulation. These long-range effects are mediated by subtle changes in protein structure and dynamics. ¹⁷O NMR is well-suited for studying such phenomena because the ¹⁷O NMR parameters are highly sensitive to the small structural and dynamic perturbations that propagate through the protein. researchgate.net
By placing a ¹⁷O-labeled tyrosine residue at a site distant from the allosteric binding site, it can be used as a non-invasive reporter for the allosteric transition. The binding of an allosteric effector can trigger a cascade of conformational changes that ultimately perturbs the local environment of the reporter tyrosine, leading to a change in its ¹⁷O NMR signal. researchgate.net This provides a powerful method for mapping allosteric pathways and characterizing the dynamic nature of allosteric regulation in complex protein systems. nih.gov
Theoretical and Computational Investigations of L Tyrosine Phenol 17o Systems
Density Functional Theory (DFT) Calculations for 17O NMR Parameters
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the Nuclear Magnetic Resonance (NMR) parameters of molecules. For L-Tyrosine (Phenol-17O), DFT calculations are particularly valuable for elucidating the relationship between the local electronic environment of the phenolic oxygen and its observable 17O NMR characteristics.
Prediction of 17O Quadrupole Coupling Constants and Chemical Shift Tensors.acs.orgnih.gov
DFT calculations allow for the accurate prediction of the 17O quadrupole coupling constant (Cq) and the chemical shift (CS) tensor for the phenolic oxygen in L-tyrosine. The Cq is a measure of the interaction between the nuclear quadrupole moment of the 17O nucleus (a non-spherical nucleus) and the electric field gradient (EFG) at the nucleus. The CS tensor describes the anisotropic magnetic shielding at the nucleus. Both parameters are highly sensitive to the local electronic structure and geometry.
Studies have shown that DFT calculations can predict these parameters for L-tyrosine in its different ionization states (neutral, protonated, and deprotonated). For instance, calculations can reveal how the Cq and CS tensor components change upon deprotonation of the phenolic hydroxyl group. acs.orgnih.gov These theoretical predictions are crucial for interpreting experimental solid-state 17O NMR spectra.
| L-Tyrosine Form | Predicted Isotropic Chemical Shift (δiso) / ppm | Predicted Quadrupole Coupling Constant (Cq) / MHz | Predicted Asymmetry Parameter (ηQ) |
|---|---|---|---|
| Neutral Phenol (B47542) | ~70-90 | ~8.0-9.0 | ~0.8-1.0 |
| Phenolate (B1203915) Anion | ~130-150 | ~8.0-9.0 | ~0.1-0.3 |
Note: The values in this table are approximate and represent typical ranges found in computational studies. Actual values can vary depending on the specific computational method, basis set, and structural model used.
Correlation with Experimental Spectroscopic Data to Validate Structural Models.acs.orgnih.gov
A key application of DFT-predicted 17O NMR parameters is the validation of structural models of L-tyrosine. By comparing the theoretically calculated Cq and CS tensors with experimentally measured values from solid-state 17O NMR spectroscopy, researchers can assess the accuracy of proposed crystal structures or molecular conformations.
For example, if a DFT calculation based on a specific crystal structure of L-tyrosine yields 17O NMR parameters that are in excellent agreement with experimental data, it provides strong evidence for the correctness of that structure. nih.govrsc.org Discrepancies between calculated and experimental data, on the other hand, can point to inaccuracies in the structural model or suggest the presence of dynamic processes not accounted for in the static calculations. This iterative process of calculation and experimental comparison is a powerful approach in NMR crystallography. nih.govrsc.org
Molecular Dynamics (MD) Simulations of L-Tyrosine (Phenol-17O) in Diverse Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For L-Tyrosine (Phenol-17O), MD simulations can provide valuable insights into its behavior in various environments, such as in aqueous solution or within a protein.
By simulating the trajectory of L-tyrosine and its surrounding molecules, MD can reveal information about:
Solvation: How water molecules arrange themselves around the phenolic group and the rest of the amino acid. elifesciences.org
Conformational Dynamics: The different shapes and orientations that the L-tyrosine molecule can adopt.
Intermolecular Interactions: The nature and strength of interactions between L-tyrosine and other molecules, including hydrogen bonding to the phenolic oxygen.
These simulations can help to understand how the local environment influences the properties of the phenolic group, which can then be correlated with experimental data, including 17O NMR relaxation measurements.
Quantum Chemical Modeling of Reaction Intermediates and Transition States Involving Phenolic Oxygen.nih.govnih.gov
The phenolic oxygen of L-tyrosine is a key site of reactivity, particularly in enzymatic reactions such as those catalyzed by tyrosinase. nih.govwikipedia.org Quantum chemical methods, including DFT, are employed to model the reaction mechanisms involving this oxygen atom.
These calculations can be used to:
Identify Reaction Intermediates: Determine the structures and stabilities of transient species that are formed during a chemical reaction.
Characterize Transition States: Locate the highest energy point along the reaction coordinate, which determines the activation energy and rate of the reaction. nih.gov
Elucidate Reaction Pathways: Map out the entire energy landscape of a reaction, providing a detailed step-by-step description of the chemical transformation.
For instance, quantum chemical modeling has been used to investigate the mechanism of tyrosine oxidation by tyrosinase, a key step in melanin (B1238610) biosynthesis. nih.govwikipedia.org These studies have provided insights into the role of the copper-containing active site and the involvement of the phenolic oxygen in the catalytic cycle. nih.govwikipedia.org
Ab Initio Calculations of Electronic Structure and Bonding Properties.bohrium.comresearchgate.netnih.govnih.gov
Ab initio calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, provide a detailed description of the electronic structure and bonding in L-tyrosine. bohrium.comresearchgate.netnih.govnih.gov These methods can be used to calculate a wide range of molecular properties, including:
Electron Density Distribution: To visualize how electrons are distributed throughout the molecule and to identify regions of high and low electron density.
Molecular Orbitals: To understand the nature of chemical bonds and the electronic transitions that give rise to spectroscopic properties.
Electrostatic Potential: To predict how the molecule will interact with other charged or polar species.
Bonding Analysis: To quantify the nature of chemical bonds, such as the covalent character of the C-O bond in the phenol group.
These calculations have been applied to study both the neutral amino acid and its zwitterionic form, which is prevalent at physiological pH. bohrium.comresearchgate.netnih.gov The results of these calculations provide a fundamental understanding of the intrinsic properties of the L-tyrosine molecule, which underpins its behavior in more complex biological systems. bohrium.comresearchgate.netnih.gov
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Energy of HOMO (kcal/mol) | -196 | HF+MP2/def2-TZVP |
| Energy of LUMO (kcal/mol) | 73 | HF+MP2/def2-TZVP |
| Dipole Moment (Debye) | 1.181 | HF+MP2/def2-TZVP |
Data sourced from ab initio studies, providing insights into the electronic properties of L-tyrosine. researchgate.net
Analytical and Methodological Advancements Facilitated by L Tyrosine Phenol 17o
Development of Novel Spectroscopic Methods for Oxygen Characterization in Biomolecules
The use of L-Tyrosine (Phenol-¹⁷O) has been pivotal in the advancement of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy as a tool for characterizing oxygen atoms in proteins. nih.govacs.org Due to the low natural abundance (0.037%) and quadrupolar nature (spin I = 5/2) of the ¹⁷O nucleus, isotopic enrichment is essential for its detection in complex biological macromolecules. nih.govhuji.ac.il Site-specific labeling of the tyrosine phenol (B47542) group provides a unique spectroscopic probe to explore molecular structure and function.
Research has demonstrated that the ¹⁷O NMR parameters of the phenolic oxygen are exceptionally sensitive to its immediate chemical environment, particularly its ionization state. nih.govacs.org This has led to the development of methods that can directly probe the protonation state of tyrosine side chains, a critical factor in enzyme catalysis, protein stability, and signal transduction.
A key study systematically characterized the ¹⁷O quadrupole coupling (QC) and chemical shift (CS) tensors for the phenolic oxygen in L-tyrosine under different ionization states. The findings revealed that while the ¹⁷O QC tensor remains relatively unchanged upon deprotonation of the phenol group, the ¹⁷O CS tensor exhibits a remarkable sensitivity. nih.govacs.org Specifically, the isotropic ¹⁷O chemical shift was found to increase by approximately 60 ppm upon ionization, a change significantly larger than that observed for the corresponding ¹³C nucleus in the same phenol group. nih.govacs.org This high sensitivity makes ¹⁷O NMR a superior method for detecting subtle changes in the local electronic environment of tyrosine residues.
These detailed characterizations, made possible by L-Tyrosine (Phenol-¹⁷O), provide the fundamental data necessary to interpret ¹⁷O NMR spectra from larger, more complex systems like peptides and proteins. nih.govresearchgate.net The ability to resolve distinct signals for protonated and deprotonated tyrosine residues allows for direct measurement of side-chain pKa values in proteins, offering insights into electrostatic interactions and hydrogen bonding networks that govern protein function. nih.gov
Table 1: ¹⁷O NMR Parameters for Phenolic Oxygen in L-Tyrosine Compounds
| Compound | Ionization State | Isotropic Chemical Shift (δiso / ppm) | Quadrupole Coupling Constant (CQ / MHz) |
|---|---|---|---|
| L-Tyr·HCl | Protonated (Phenol) | 83 | 8.45 |
| L-Tyr (Zwitterion) | Protonated (Phenol) | 88 | 8.55 |
| Na2(L-Tyr) | Deprotonated (Phenolate) | 148 | 8.40 |
Data sourced from studies on solid-state ¹⁷O NMR of L-tyrosine. nih.govacs.org
Standardization and Reference Material Development for ¹⁷O NMR and MS
The accuracy and comparability of isotopic analyses rely heavily on the availability of well-characterized reference materials. wikipedia.org In the context of ¹⁷O NMR and isotope ratio mass spectrometry (MS), L-Tyrosine (Phenol-¹⁷O) serves as a crucial compound for methodological development and can function as a reference standard for specific applications. While not yet established as an international certified reference material (CRM) in the same vein as materials from NIST or IAEA, its well-defined structure and the specificity of its label make it an invaluable tool for instrument calibration and data normalization. wikipedia.orgresearchgate.net
For ¹⁷O NMR spectroscopy, a compound like L-Tyrosine (Phenol-¹⁷O) with a known and highly sensitive chemical shift can be used as an internal or external standard to reference spectra, particularly in complex biological samples. nih.govox.ac.uk Its sharp, distinct signal in a specific chemical environment allows for the precise calibration of the chemical shift axis. Furthermore, its known isotopic enrichment level, typically between 35-40%, provides a benchmark for quantifying the efficiency of ¹⁷O labeling protocols in other biomolecules. eurisotop.com
The development of a formal CRM requires rigorous characterization, including determination of purity, isotopic homogeneity, and stability. nih.govugent.be The process involves:
Purity Assessment: Using multiple analytical techniques to identify and quantify all impurities, including water, residual solvents, and structurally related compounds.
Isotopic Analysis: Precise determination of the ¹⁷O abundance at the specific labeled site using high-precision mass spectrometry.
Homogeneity and Stability Studies: Ensuring that the isotopic composition is uniform throughout the batch and remains unchanged over time under specified storage conditions.
Although L-Tyrosine (Phenol-¹⁷O) is primarily used as a research chemical, its adoption in multiple laboratories for fundamental studies of ¹⁷O NMR properties lays the groundwork for its potential development as a consensus reference material for the biomolecular NMR community. nih.govacs.orgox.ac.uk
Table 2: Key Characteristics for an Isotopic Reference Material
| Characteristic | Description | Relevance to L-Tyrosine (Phenol-¹⁷O) |
|---|---|---|
| Isotopic Homogeneity | Uniform distribution of the isotope throughout the material. | Essential for ensuring that subsamples are representative of the entire batch. |
| Chemical Purity | High degree of freedom from chemical contaminants. | Ensures that analytical signals are not confounded by impurities. |
| Accurate Isotopic Composition | The isotopic ratio (e.g., ¹⁷O/¹⁶O) is known with high accuracy and traceable to primary standards. | Allows for the calibration of mass spectrometers and the normalization of delta values. |
| Stability | The material does not undergo chemical or isotopic changes over time. | Critical for long-term use and comparability of data across different time points. |
Innovative Isotope Tracing Methodologies for Biochemical Processes
Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing direct insights into biochemical reaction dynamics and fluxes. nih.gov L-Tyrosine (Phenol-¹⁷O) offers a unique opportunity to trace the fate of the phenolic oxygen atom, a site involved in critical enzymatic reactions, including those catalyzed by tyrosinase and tyrosine hydroxylase. nih.gov
By introducing L-Tyrosine (Phenol-¹⁷O) into a biological system, researchers can follow the ¹⁷O label as it is incorporated into downstream metabolites. The presence of the ¹⁷O atom can be detected using mass spectrometry, allowing for the quantification of metabolite production derived specifically from the labeled tyrosine pool. This approach enables the elucidation of pathway activities and can distinguish between different metabolic routes. nih.gov
For example, in the study of melanin (B1238610) biosynthesis, tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine). nih.gov Using L-Tyrosine (Phenol-¹⁷O) as a substrate would allow researchers to investigate the mechanism of this hydroxylation. By analyzing the resulting L-DOPA, one could determine if the newly introduced hydroxyl group contains the ¹⁷O label, providing information on the source of the oxygen atom (e.g., from O₂ or H₂O) and the catalytic mechanism of the enzyme.
Furthermore, this labeled compound can be used in stable-isotope-assisted metabolomics to study how various conditions, such as disease or environmental stress, alter tyrosine metabolism. researchgate.net By comparing the isotopic enrichment in key metabolites like tyramine, dopamine, and various phenolic compounds, a detailed picture of metabolic reprogramming can be constructed. nih.gov The specificity of the ¹⁷O label at the phenol position avoids complications from isotope scrambling that can occur with labels at other positions, leading to clearer, more easily interpretable results.
Table 3: Hypothetical Isotope Tracing Scheme with L-Tyrosine (Phenol-¹⁷O)
| Step | Action | Analytical Method | Expected Outcome |
|---|---|---|---|
| 1. Introduction | Introduce L-Tyrosine (Phenol-¹⁷O) into a cell culture or biological system. | N/A | The labeled amino acid is taken up by cells and enters the metabolic pool. |
| 2. Incubation | Allow time for metabolic processes to occur. | N/A | The ¹⁷O label is potentially transferred to downstream metabolites. |
| 3. Extraction | Extract metabolites from the system at various time points. | Liquid Chromatography | Separation of different metabolic compounds. |
| 4. Detection | Analyze the extracted fractions for isotopic enrichment. | High-Resolution Mass Spectrometry | Detection of mass shifts (e.g., M+1 for ¹⁷O) in metabolites like L-DOPA or tyramine, confirming their origin from the labeled tyrosine. |
Future Directions and Emerging Research Avenues for L Tyrosine Phenol 17o
Integration with Multidimensional NMR and Advanced Solid-State Techniques
The primary challenge in ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy lies in its low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2), which leads to broad spectral lines. cdnsciencepub.comchemrxiv.org However, recent advancements in isotopic labeling, coupled with high-field magnets and sophisticated solid-state NMR (ssNMR) techniques, are overcoming these limitations, setting the stage for more intricate studies of L-Tyrosine (Phenol-¹⁷O). researchgate.netmdpi.com
Future research will increasingly integrate L-Tyrosine (Phenol-¹⁷O) with multidimensional ssNMR experiments. Techniques such as three-dimensional correlation experiments (e.g., OCH) can provide residue-specific resolution, allowing for the unambiguous assignment of ¹⁷O signals even within complex protein structures. chemrxiv.org The development of methods that utilize ¹⁷O as the initial source of polarization, taking advantage of its short T1 relaxation times, could offer enhanced sensitivity per unit of time compared to traditional ¹H-detected experiments. chemrxiv.org
Advanced ssNMR techniques like Magic Angle Spinning (MAS), Dynamic Angle Spinning (DAS), and Double-Angle Rotation (DOR) are crucial for improving spectral resolution by averaging out the broadening effects of quadrupolar interactions and chemical shift anisotropy. ox.ac.uk The application of these techniques to L-Tyrosine (Phenol-¹⁷O) has already enabled the precise determination of the ¹⁷O quadrupole coupling (QC) and chemical shift (CS) tensors of the phenolic oxygen. nih.govacs.org These parameters are highly sensitive to the local electronic environment, including the ionization state of the phenol (B47542) group. nih.govacs.org A notable finding is the remarkable sensitivity of the isotropic ¹⁷O chemical shift, which increases by approximately 60 ppm upon phenol ionization, a change six times larger than that observed for the adjacent ¹³C nucleus. nih.gov
Table 1: Experimentally Determined ¹⁷O NMR Parameters for the Phenolic Oxygen in L-Tyrosine
| Ionization State | Isotropic Chemical Shift (δiso) / ppm | Quadrupole Coupling Constant (CQ) / MHz | Asymmetry Parameter (ηQ) |
| Protonated | 88 | 8.8 | 0.90 |
| Deprotonated | 148 | 8.7 | 0.65 |
Data compiled from solid-state ¹⁷O NMR studies. nih.gov
The integration of these advanced NMR methods with computational chemistry, specifically Density Functional Theory (DFT) calculations, will further refine the interpretation of experimental data. This synergy will allow for a more detailed understanding of how factors like hydrogen bonding, local dynamics, and electrostatic interactions influence the ¹⁷O NMR parameters of the tyrosine phenol group.
Potential Applications in Material Science and Bio-inspired Catalysis
The unique properties of the tyrosine phenol group make it a valuable component in the design of novel biomaterials and catalytic systems. The ability to probe this functional group directly using ¹⁷O NMR of L-Tyrosine (Phenol-¹⁷O) offers a powerful tool for understanding structure-function relationships in these materials.
In material science, tyrosine-derived polymers, such as polycarbonates and polyarylates, are being developed as biodegradable and biocompatible materials for biomedical applications. nih.govresearchgate.netacs.org The phenolic hydroxyl group is a key site for polymerization and for modifying the material's properties. researchgate.netacs.org Future research can utilize L-Tyrosine (Phenol-¹⁷O) to investigate the polymerization process at a molecular level. For instance, ¹⁷O NMR could monitor changes in the electronic environment of the phenolic oxygen as it is incorporated into a polymer backbone, providing insights into reaction kinetics and the final polymer structure. Furthermore, studying the interaction of these polymers with water and other small molecules through ¹⁷O NMR can elucidate mechanisms of degradation and drug release. Recent work has also demonstrated the polymerization of L-tyrosine to form polytyrosine coatings, offering a versatile method for surface modification of implantable medical devices. nih.gov
In the realm of bio-inspired catalysis, the phenol side chain of tyrosine is involved in a variety of enzymatic reactions, often participating in electron transfer and acid-base catalysis. nih.govebi.ac.uk The enzyme tyrosine phenol-lyase (TPL), for example, catalyzes the reversible cleavage of L-tyrosine to phenol, pyruvate (B1213749), and ammonia. acs.orgebi.ac.ukcalstate.edu Incorporating L-Tyrosine (Phenol-¹⁷O) into the active site of such enzymes would allow researchers to directly observe the catalytic mechanism. Changes in the ¹⁷O NMR spectrum during the catalytic cycle could reveal transient intermediates and provide direct evidence for the role of the phenolic oxygen in transition state stabilization. This approach could be extended to study a wide range of enzymes where tyrosine residues are catalytically important. Moreover, the principles learned from these enzymatic systems can inform the design of novel, bio-inspired catalysts for chemical synthesis. The development of protein-dopamine based bioinspired adhesives, where the interaction between catechol units and tyrosine residues is crucial for bonding strength, represents another area where Phenol-¹⁷O L-Tyrosine could provide mechanistic insights. frontiersin.org
Advancements in Automated Synthesis and High-Throughput Isotopic Labeling
The broader application of L-Tyrosine (Phenol-¹⁷O) in the aforementioned fields is currently limited by the cost and complexity of its synthesis. Therefore, advancements in automated synthesis and high-throughput isotopic labeling are critical future directions.
Current methods for ¹⁷O labeling of amino acids often involve multi-step chemical syntheses or acid-catalyzed exchange reactions. nih.govnih.gov While effective, these methods can be time-consuming and not easily scalable. The development of automated synthesis platforms, which are already transforming peptide and radiopharmaceutical synthesis, could be adapted for the production of ¹⁷O-labeled amino acids. nih.govrsc.org Such systems would allow for precise control over reaction conditions, potentially improving yields and purity while reducing manual labor. An automated process could make L-Tyrosine (Phenol-¹⁷O) and other labeled amino acids more accessible to the wider scientific community.
Furthermore, high-throughput screening methods could be developed to optimize labeling protocols. By systematically varying parameters such as catalysts, reaction times, and purification methods, it may be possible to identify more efficient and cost-effective routes for ¹⁷O incorporation. Recent progress in the core-labeling of phenols with carbon isotopes demonstrates the potential for developing novel, late-stage labeling strategies that could be adapted for oxygen isotopes. chemrxiv.orgchemrxiv.orgacs.orguchicago.eduresearchgate.net
In parallel, advancements in metabolic labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell culture (SILAC), offer a biological route to incorporating labeled amino acids into proteins. nih.gov While ¹⁷O labeling using this method is still in its infancy, future developments in engineered metabolic pathways could enable the efficient in vivo incorporation of L-Tyrosine (Phenol-¹⁷O) into proteins expressed in cellular systems. This would bypass the need for chemical synthesis and solid-phase peptide synthesis, opening the door to ¹⁷O NMR studies of larger and more complex biological systems.
The continued development of both chemical and biological methods for isotopic labeling, combined with increasing automation, will be instrumental in realizing the full potential of L-Tyrosine (Phenol-¹⁷O) as a powerful probe in biochemistry, material science, and catalysis.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting nitration and nitrosation products of L-Tyrosine in vitro?
- Methodological Answer : Thin-layer chromatography (TLC) with a solvent system (e.g., toluene:2-propanol:acetone:acetic acid, 23:23:12:9) is widely used to separate reaction products. Post-development, ninhydrin spray distinguishes amino-group retention (e.g., nitrosated tyrosine remains reactive, while 3-nitrotyrosine does not). Spectrophotometric analysis (400–540 nm) further quantifies absorbance shifts caused by nitration/nitrosation . For reproducibility, validate TLC mobility and colorimetric responses against pure standards like 3-nitrotyrosine .
Q. How can researchers ensure minimal oxidative interference during L-Tyrosine incubation studies?
- Methodological Answer : Avoid dissolved oxygen by saturating buffers with inert gases (e.g., argon) during solution preparation. Monitor trace metal cations in distilled water, as they may catalyze unintended oxidation. Include negative controls (e.g., nitrate-treated samples) to confirm reaction specificity .
Q. What experimental controls are critical in cognitive studies investigating L-Tyrosine’s effects on neurotransmitter synthesis?
- Methodological Answer : Use double-blind, placebo-controlled designs with counterbalanced administration (e.g., 2 g L-Tyrosine vs. microcrystalline cellulose in orange juice). Measure baseline and post-treatment mood states (arousal/pleasure) via validated grids to isolate cognitive effects from confounding variables. Exclude post-error trials and outliers using interquartile range criteria during data analysis .
Advanced Research Questions
Q. How can conflicting data on L-Tyrosine’s reaction pathways under oxidative stress be resolved?
- Methodological Answer : Systematically vary reaction conditions (pH, nitrite/nitrate concentrations, PN exposure) and compare products via tandem techniques (TLC + UV-Vis). For instance, nitrite-treated L-Tyrosine shows pinkish-brown ninhydrin reactivity and increased 400–480 nm absorbance, unlike nitrate-treated samples . Cross-validate findings using HPLC-MS to resolve structural ambiguities.
Q. What strategies optimize detection of low-abundance tyrosine derivatives in complex biological matrices?
- Methodological Answer : Implement multiresponse optimization for TLC autography, balancing enzyme/substrate concentrations (e.g., 99.4 nmol/cm² L-Tyrosine + 7.76 U/cm² tyrosinase). Use triplicate validation to ensure precision within standard deviation ranges. For complex mixtures, pair TLC with enzymatic assays (e.g., tyrosinase activity) to enhance specificity .
Q. How do interspecies differences impact the translation of L-Tyrosine findings from animal models to human biochemistry?
- Methodological Answer : Compare pharmacokinetic parameters (e.g., absorption rates, metabolite profiles) across species using isotopic tracers (e.g., phenol-17O labeling). For example, rabbit studies on reproductive performance require parallel in vitro human cell-line assays to assess dopamine synthesis pathways . Validate translational relevance via cross-species receptor binding assays.
Q. What advanced statistical frameworks are suitable for analyzing L-Tyrosine’s dual role in oxidative and cognitive studies?
- Methodological Answer : Apply repeated-measures ANOVA (rmANOVA) to assess treatment effects (L-Tyrosine vs. placebo) across timepoints and conditions (e.g., Stroop task congruency). For oxidative data, use multivariate regression to model absorbance-concentration relationships. Report statistical power and effect sizes to address reproducibility concerns .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., nitrite vs. nitrate reactivity), re-examine buffer preparation protocols and analytical sensitivity. For example, trace metal contaminants in water may explain unexpected nitrosation yields .
- Ethical and Feasibility Criteria : Align study designs with FINER principles (Feasible, Interesting, Novel, Ethical, Relevant). For instance, cognitive studies must balance tyrosine dosing with ethical oversight for human participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
